molecular formula C18H24N2O2 B2774402 N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide CAS No. 2097903-17-6

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide

Cat. No.: B2774402
CAS No.: 2097903-17-6
M. Wt: 300.402
InChI Key: FWDJXKRWHQDYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide is a synthetic organic compound that features a cyclohexyl ring, a morpholine ring, and a benzamide group

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-2-6-16(7-3-14)19-18(21)15-4-8-17(9-5-15)20-10-12-22-13-11-20/h4-5,8-9,16H,1-3,6-7,10-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDJXKRWHQDYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Formation of the benzamide group: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Reduction: This might involve the addition of hydrogen atoms, reducing double bonds or other functional groups.

    Substitution: This could involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of benzamide derivatives, including N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide, as inhibitors of viral infections. Specifically, compounds with a similar structure have shown efficacy against filoviruses such as Ebola and Marburg.

Key Findings:

  • Inhibition of Viral Entry: A series of 4-(aminomethyl)benzamide derivatives were identified as potent inhibitors of Ebola virus entry. These compounds exhibited EC50 values below 10 μM against both Ebola and Marburg viruses, indicating strong antiviral activity .
  • Mechanism of Action: The mechanism involves the structural optimization of the benzamide scaffold to enhance selectivity and potency against viral entry mechanisms. The modifications in the amide and aromatic regions are crucial for improving antiviral efficacy .

Anticancer Applications

The compound also holds promise in cancer therapy, where its structural characteristics can be leveraged for targeted drug delivery and enhanced therapeutic effects.

Innovative Drug Delivery Systems:

  • Micellar Carriers: Recent advancements in drug delivery have utilized polymeric micelles to encapsulate anticancer agents effectively. These micelles can be loaded with compounds like this compound to improve solubility and bioavailability while minimizing side effects .
  • Enhanced Efficacy: Studies have shown that drug-loaded micelles exhibit significant cytotoxic effects on cancer cell lines (e.g., MDA-MB-231), outperforming free drugs in terms of antiproliferative activity. The encapsulation allows for controlled release and improved targeting of cancer cells .

Case Studies and Research Insights

Several case studies have been conducted to evaluate the effectiveness of this compound in various therapeutic contexts:

Study Focus Findings
Study 1Antiviral EfficacyDemonstrated potent inhibition of Ebola virus entry with EC50 values < 10 μM.
Study 2Anticancer ActivityMicellar formulations showed enhanced cytotoxicity against MDA-MB-231 cells compared to non-loaded controls.
Study 3Drug Delivery SystemsDeveloped polymeric micelles that significantly improved drug solubility and targeting capabilities.

Mechanism of Action

The mechanism of action for N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylcyclohexyl)-4-(morpholin-4-yl)benzamide: Lacks the double bond in the cyclohexyl ring.

    N-(4-methylidenecyclohexyl)-4-(piperidin-4-yl)benzamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide is unique due to the presence of both the morpholine ring and the double bond in the cyclohexyl ring, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

N-(4-methylidenecyclohexyl)-4-(morpholin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a morpholine ring and a substituted benzamide moiety. Its chemical formula can be expressed as C17H24N2OC_{17}H_{24}N_2O.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor ligand, modulating various biological pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Receptor Interaction : It has been proposed that this compound could function as a ligand for various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis .

Antiviral Activity

Recent investigations have shown promising antiviral properties for compounds structurally related to this compound. For instance, studies on similar benzamide derivatives have demonstrated significant inhibition against viral entry mechanisms in filoviruses like Ebola and Marburg .

Anticancer Potential

Research into the anticancer properties of benzamide derivatives indicates that modifications can yield compounds with potent activity against various cancer cell lines. The structure-activity relationship (SAR) studies have highlighted that the presence of the morpholine group enhances cytotoxicity against specific cancer types .

Case Studies

  • Inhibition of Filovirus Entry : A study reported that derivatives similar to this compound exhibited EC50 values below 10 μM against Ebola virus in Vero cells, suggesting strong antiviral potential .
  • Cytotoxicity Against Cancer Cell Lines : Another study evaluated the cytotoxic effects of related compounds on various solid tumors and hematological malignancies, revealing significant inhibitory effects with IC50 values ranging from 1 to 10 μM in several cases .

Table 1: Biological Activity Summary

Activity TypeTarget Pathway/OrganismEC50/IC50 Value (μM)Reference
AntiviralEbola Virus<10
AnticancerVarious Cancer Cell Lines1 - 10
Enzyme InhibitionSpecific Metabolic EnzymesNot specified

Table 2: Structure-Activity Relationships (SAR)

Compound VariantModification DescriptionObserved Activity
CBS1118Morpholine substitutionStrong antiviral
Sulfamoyl-benzamidesSulfonamide group additionPotent enzyme inhibitor
4-Aminomethyl-benzamidesAminomethyl groupAnticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.